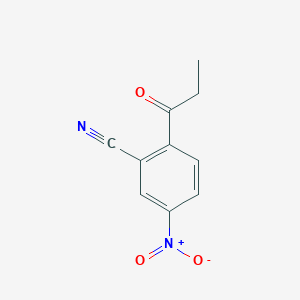

Benzonitrile, 5-nitro-2-(1-oxopropyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “Benzonitrile, 5-nitro-2-(1-oxopropyl)-”, there are general methods for preparing benzonitriles. One method involves the conversion of benzoic acids to their corresponding chlorides and then to their amides, followed by dehydration . Another method involves the reaction of an arylsulphonamide with phosphorus pentachloride .科学的研究の応用

Regiocontrol of Nitrile Oxide Cycloadditions

The regiocontrol of nitrile oxide cycloadditions, including benzonitrile, is a significant area of research. A study by Kanemasa, Nishiuchi, and Wada (1992) described the first regiocontrol of nitrile oxide cycloadditions. The reaction of benzonitrile oxide with (E)-2-butenol, accelerated by magnesium alkoxide, was exclusively regioselective, producing 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline as the sole cycloadduct (Kanemasa, Nishiuchi, & Wada, 1992).

Reactions with 3-Phenyl-2H-azirines

In 1973, Narasimhan et al. studied the reactions of benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines. The research showed that at 0°C in benzene, this reaction yielded 2-(p-nitrophenyl)-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-enes (Narasimhan et al., 1973).

Antiferromagnetic Exchange Interaction

Fujita et al. (1996) explored the antiferromagnetic exchange interaction among spins in a triangular configuration using compounds related to benzonitrile. This study is crucial for understanding magnetic properties in organic compounds (Fujita et al., 1996).

Rhodium(III)-Catalyzed Cyanation

Dong et al. (2015) discussed the synthesis of 2-(alkylamino)benzonitriles through rhodium-catalyzed cyanation on the aryl C-H bond. This method utilized N-nitrosoarylamines with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, important for organic synthesis (Dong et al., 2015).

Molecular Electronic Device Applications

Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in electronic devices. Their research showed negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Photolysis and Oxidation-Reduction Sequences

The photolysis of related compounds and their use in electroorganic synthesis of nitriles is another area of research, as studied by Hartmer and Waldvogel (2015). They reported a direct electroorganic sequence yielding nitriles from oximes, a significant contribution to organic synthesis methods (Hartmer & Waldvogel, 2015).

Safety and Hazards

将来の方向性

While there isn’t specific information on the future directions of “Benzonitrile, 5-nitro-2-(1-oxopropyl)-”, research into the synthesis of benzonitriles is ongoing. For example, a green synthesis method using ionic liquid as a recycling agent has been proposed . This method simplifies the separation process and eliminates the use of metal salt catalysts . It is applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

特性

IUPAC Name |

5-nitro-2-propanoylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-2-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQQLDIRBSJGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)

![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)